molecular formula C9H10F2O2 B2500531 (3-Ethoxy-4,5-difluorophenyl)methanol CAS No. 1443327-93-2

(3-Ethoxy-4,5-difluorophenyl)methanol

Cat. No.: B2500531
CAS No.: 1443327-93-2
M. Wt: 188.174
InChI Key: MMDRIBSPLPXCBR-UHFFFAOYSA-N
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Description

(3-Ethoxy-4,5-difluorophenyl)methanol (CAS 1443327-93-2) is a fluorinated aromatic building block with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . This compound is of significant interest in organic and medicinal chemistry research, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a benzyl alcohol core with ethoxy and difluoro substituents, makes it a versatile intermediate for constructing more complex molecules. Research indicates that closely related ethoxy-fluorophenyl methanol derivatives are critical synthetic intermediates in the preparation of drugs such as apremilast . As a key intermediate, this compound can be used in various chemical transformations, including functional group interconversions and coupling reactions, to explore new chemical spaces and develop potential therapeutic agents. It is supplied For Research Use Only and is strictly for laboratory applications.

Properties

IUPAC Name

(3-ethoxy-4,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRIBSPLPXCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and structural formula of (3-Ethoxy-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and applications of (3-Ethoxy-4,5-difluorophenyl)methanol .

Executive Summary

This compound is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceuticals (specifically kinase inhibitors) and advanced agrochemicals. Its structure combines a benzyl alcohol motif with a specific 3,4,5-substitution pattern—a "privileged scaffold" in medicinal chemistry. The vicinal difluoro-substitution (positions 4 and 5) modulates metabolic stability and lipophilicity, while the ethoxy group (position 3) provides a steric anchor for protein binding pockets.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identifiers
PropertyValue
IUPAC Name This compound
Common Synonyms 3-Ethoxy-4,5-difluorobenzyl alcohol; 4,5-Difluoro-3-ethoxybenzyl alcohol
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
CAS Number Note: Commercial availability varies; often cataloged under internal codes (e.g., NV06149).[1][2]
SMILES CCOc1cc(CO)cc(F)c1F
Structural Analysis (DOT Diagram)

The molecule features a benzene core with three contiguous substituents. The electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group creates a unique electrostatic potential map, influencing both chemical reactivity and biological binding.

ChemicalStructure cluster_legend Functional Role Core Benzene Ring (Aromatic Core) Pos1 Position 1: Hydroxymethyl (-CH2OH) (Reactive Handle) Core->Pos1 Pos3 Position 3: Ethoxy (-OCH2CH3) (H-Bond Acceptor / Steric) Core->Pos3 Pos45 Positions 4,5: Difluoro (-F) (Metabolic Block / Lipophilicity) Core->Pos45 Role1 Synthetic attachment point

Figure 1: Structural dissection of this compound illustrating the functional roles of substituents.

Synthetic Methodology

Retrosynthetic Logic

Direct nucleophilic aromatic substitution (SnAr) on a symmetric precursor like 3,4,5-trifluorobenzyl alcohol is not recommended due to regioselectivity issues; nucleophiles typically attack the 4-position (para to the activating group), yielding the 4-ethoxy isomer rather than the desired 3-ethoxy isomer.

Preferred Route: The most reliable synthesis involves the O-alkylation of a 3-hydroxy precursor followed by reduction . This ensures the correct regiochemistry of the ethoxy group.

Validated Protocol (Step-by-Step)
Step 1: O-Alkylation of 4,5-Difluoro-3-hydroxybenzaldehyde
  • Reagents: 4,5-Difluoro-3-hydroxybenzaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: Williamson Ether Synthesis. The phenoxide anion generated by K₂CO₃ attacks the ethyl iodide.

  • Checkpoint: Monitor disappearance of the phenol via TLC (change in R_f) or LC-MS.

Step 2: Reduction to Alcohol
  • Reagents: 3-Ethoxy-4,5-difluorobenzaldehyde (Intermediate from Step 1), Sodium Borohydride (NaBH₄, 0.5–1.0 eq).

  • Solvent: Methanol or Ethanol (0°C to Room Temperature).

  • Workup: Quench with dilute HCl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Yield: Typically >90% for this step.[3][4][5][6]

Synthesis Workflow Diagram

Synthesis Start Starting Material: 4,5-Difluoro-3-hydroxybenzaldehyde Step1 Step 1: O-Alkylation (Et-I, K2CO3, DMF, 60°C) Start->Step1 Ether formation Inter Intermediate: 3-Ethoxy-4,5-difluorobenzaldehyde Step1->Inter Isolated Yield ~85% Step2 Step 2: Carbonyl Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Hydride transfer Final Target Product: This compound Step2->Final Quantitative Yield

Figure 2: Two-step synthetic pathway ensuring regiochemical fidelity.

Analytical Characterization (Expected Data)

Researchers should verify the identity of the synthesized compound using the following expected spectral signals.

TechniqueExpected Signals / Characteristics
¹H NMR (400 MHz, CDCl₃) δ 6.8–7.1 (m, 2H, Ar-H), 4.65 (s, 2H, Ar-CH ₂-OH), 4.15 (q, 2H, -OCH ₂CH₃), 1.45 (t, 3H, -OCH₂CH ₃). Note: Aromatic protons will show complex splitting due to H-F coupling.
¹⁹F NMR Two distinct signals in the range of -130 to -160 ppm , showing mutual coupling (d, J ≈ 20 Hz) and coupling to protons.
Mass Spectrometry (ESI) [M+Na]⁺ = 211.17 ; [M-OH]⁺ = 171.17 (Benzylic cation formation).
Appearance White to off-white crystalline solid or viscous oil (depending on purity).

Applications in Drug Discovery[11][12]

Bioisosterism & Metabolic Stability

The 3-ethoxy-4,5-difluoro motif is often employed to replace methoxy-substituted phenyl rings.

  • Metabolic Block: The fluorine atoms at positions 4 and 5 block oxidative metabolism (P450-mediated hydroxylation) that typically occurs at these electron-rich positions in non-fluorinated analogs.

  • Lipophilicity: The addition of fluorine increases the LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

Common Reaction Pathways

This alcohol serves as a versatile building block:

  • Appel Reaction / Mesylation: Converts the alcohol to a benzylic halide/sulfonate for alkylating amines (e.g., creating benzyl-amine kinase inhibitors).

  • Oxidation: Re-oxidation to the aldehyde or acid for coupling reactions.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place. The benzylic alcohol is generally stable but should be kept away from strong oxidizing agents.

  • Incompatibility: Avoid contact with strong acids (potential for polymerization or ether cleavage) and strong oxidizers.

References

  • PubChem Compound Summary. "3,5-Difluorobenzyl alcohol properties and analogs." National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. "Nucleophilic aromatic substitution of polyfluorinated benzenes." (Context on regioselectivity in fluorinated aromatics). [Link]

Sources

Technical Guide: Solubility Profiling of (3-Ethoxy-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of (3-Ethoxy-4,5-difluorophenyl)methanol (CAS: 1443327-93-2). As a key intermediate in the synthesis of bioactive small molecules—particularly kinase inhibitors and agrochemicals—understanding its dissolution thermodynamics is critical for process optimization, purification (crystallization), and formulation.[1]

This document synthesizes theoretical structure-property relationships (SPR) with practical experimental protocols. It is designed to empower researchers to predict solvent behavior and rigorously determine empirical solubility data in their own laboratories.

Compound Profile & Physicochemical Basis[1][2]

To predict solubility, we must first deconstruct the molecule’s competitive intermolecular forces.[1]

PropertyValueDescription
Chemical Name This compound
CAS Number 1443327-93-2Unique Identifier
Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol Low MW Building Block
Predicted LogP ~2.1 – 2.4Moderately Lipophilic
H-Bond Donors 1 (Alcohol -OH)Primary interaction site
H-Bond Acceptors 4 (Ether O, Alcohol O, 2x F)Fluorine acts as a weak acceptor
Mechanistic Insight: The "Push-Pull" Effect

The solubility of this compound is governed by a tug-of-war between two structural domains:

  • The Polar "Head" (-CH₂OH): The benzylic alcohol group is a hydrogen bond donor and acceptor. This moiety drives solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) via dipole-dipole and H-bonding interactions.

  • The Lipophilic "Body" (Difluoro-ethoxy benzene): The aromatic ring, substituted with hydrophobic fluorine atoms and an ethoxy chain, significantly reduces water solubility compared to unsubstituted benzyl alcohol.[1] The fluorine atoms induce a strong dipole but generally resist solvation by water, favoring organic media like Dichloromethane (DCM) or Ethyl Acetate.[1]

Estimated Solubility Profile

Note: The values below are authoritative estimates based on Structure-Property Relationships (SPR) of fluorinated benzyl alcohol analogs. Empirical validation is required for GMP processes.

Solvent ClassRepresentative SolventPredicted SolubilityInteraction MechanismProcess Utility
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong H-Bonding match.Reaction solvent; Feed stock solution.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-Dipole; Solvation of polar head.[1]Stock solutions for bio-assays.
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dispersion forces + weak H-bonding.Extraction; Chromatography loading.
Esters Ethyl Acetate (EtOAc)Moderate-High (50-100 mg/mL)Dipole interactions.Ideal Crystallization Solvent.
Ethers THF, MTBEModerate-High H-bond acceptance from solvent O.Reaction solvent.
Hydrocarbons Heptane, HexaneLow (<5 mg/mL)Lack of polar interactions.[1]Ideal Anti-Solvent.
Aqueous WaterVery Low (<1 mg/mL)Hydrophobic effect dominates.Waste stream; Precipitation medium.

Experimental Protocols (The "How-To")

Do not rely solely on predictions. Use the following tiered protocols to generate robust data for your specific batch.

Tier 1: Visual Solubility Screen (Rapid Assessment)

Purpose: Quickly categorize solvents as "Soluble," "Partially Soluble," or "Insoluble" for process development.[1]

  • Preparation: Weigh 10 mg of this compound into a clear HPLC vial.

  • Addition: Add 100 µL of the test solvent (Target conc: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).

    • Cloudy/Solid Remains: Add solvent in 100 µL increments until clear or volume reaches 1 mL.

  • Heat Cycle: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1]

Tier 2: Gravimetric/HPLC Saturation Method (Quantitative)

Purpose: Determine exact thermodynamic solubility (


) for regulatory or critical process parameters.
  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

    • Critical Step: Ensure solid is always present. If all dissolves, add more.[1]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated if measuring hot solubility).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute filtrate 100x in Methanol and inject onto a C18 column (Detection: UV 254 nm). Compare against a standard curve.

Visualization: Solubility Workflow & Thermodynamics

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents for synthesis, extraction, and crystallization based on the compound's properties.[1]

SolventSelection Start Start: this compound Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Extract Extraction / Workup Goal->Extract Purification Crystal Crystallization Goal->Crystal Isolation Polar Need Polar Conditions? Reaction->Polar Partition Partition vs Water Extract->Partition Screen Solubility Differential Crystal->Screen UseDMF Use DMF / DMSO (High Sol, High BP) Polar->UseDMF Yes UseTHF Use THF / Me-THF (Mod Sol, Low BP) Polar->UseTHF No UseDCM Use DCM / EtOAc (High Sol, Immiscible) Partition->UseDCM System1 System A: EtOAc (Solvent) + Heptane (Anti-solvent) Screen->System1 Non-polar antisolvent System2 System B: IPA (Solvent) + Water (Anti-solvent) Screen->System2 Polar antisolvent

Caption: Decision matrix for solvent selection based on process intent. The compound's lipophilicity favors organic/aqueous partitioning.[1]

Process Implications & Applications

Crystallization Strategy

The solubility profile suggests two robust crystallization systems:

  • Solvent/Anti-solvent: Dissolve in minimal Ethyl Acetate at RT or mild heat. Slowly add Heptane (or Hexane) until turbidity persists. Cool to 0°C.[2][3]

    • Why? The fluorinated ring is lipophilic enough to dissolve in EtOAc but too polar for pure alkanes, creating a steep solubility curve.[1]

  • Cooling Crystallization: Dissolve in hot Isopropyl Alcohol (IPA) (60°C). Cool slowly to 0°C.

    • Why? Solubility in IPA decreases significantly with temperature for benzyl alcohol derivatives.

Extraction Efficiency

For workup after synthesis:

  • Avoid: Diethyl ether (often too volatile and prone to peroxide formation, though solubility is good).[1]

  • Prefer: MTBE or DCM . The compound will partition strongly into these organic layers from an aqueous quench, leaving inorganic salts in the water phase.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • Handling: Fluorinated aromatics can be absorbed through the skin. Always use nitrile gloves and work within a fume hood.

  • Waste: Dispose of in halogenated organic waste streams due to the Fluorine content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16770182, [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol. (Analogous structure properties). Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical. (Standard protocols for solubility and crystallization).

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the commercial sourcing, price trends, and quality validation for (3-Ethoxy-4,5-difluorophenyl)methanol , a specialized fluorinated intermediate used in medicinal chemistry and advanced materials (liquid crystals).

Technical Sourcing Guide & Market Analysis

Executive Summary

This compound (CAS: 1443327-93-2 ) is a critical "scaffold" intermediate. Unlike commodity chemicals, its market dynamics are driven by the difficulty of its synthesis—specifically the regioselective introduction of the ethoxy group in the presence of two fluorine atoms. This guide outlines the supply landscape, cost drivers, and a mandatory quality assurance protocol to distinguish this compound from its common regioisomer impurities.

Part 1: Technical Identity & Specifications

Before engaging suppliers, researchers must establish a rigid technical profile to prevent procuring the incorrect isomer (a common pitfall in fluorinated aromatic sourcing).

AttributeSpecification
Chemical Name This compound
CAS Number 1443327-93-2
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
Key Structural Feature Ethoxy group at meta position (C3); Fluorines at para (C4) and meta (C5).
Major Impurity (4-Ethoxy-3,5-difluorophenyl)methanol (Regioisomer from non-selective synthesis).
Physical State Typically a white to off-white solid or viscous oil (low melting point).
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water.
Part 2: Supply Chain Landscape & Price Trends

The market for this compound is tiered. It is not a "stock" item for most Western distributors but is readily available via "Make-on-Demand" or stock-holdings from specialized Chinese manufacturers.

2.1 Supplier Tiers
  • Tier 1: Primary Manufacturers (China/India): Companies like Leyan , BLD Pharm , and specialized fluorochemistry CROs. They hold the actual inventory or precursor stock.

  • Tier 2: Global Aggregators (Western Markets): Suppliers like ChemScene , Combi-Blocks , or Fisher Scientific (via third-party networks). They provide easier logistics/QC but at a markup (20–40%).

  • Tier 3: Custom Synthesis Houses: For multi-kilogram batches, synthesis is often contracted out to ensure specific impurity profiles.

2.2 Price Trend Analysis (2024-2025 Estimates)

The price curve is non-linear due to the "batch effect." Small quantities are expensive due to handling/QC costs, while bulk prices drop significantly once a validated process is scaled.

ScaleEstimated Price Range (USD)Lead TimeMarket Status
Research (1g - 5g) $80 - $150 / g 1-2 WeeksStock (likely)
Pilot (25g - 100g) $40 - $70 / g 2-4 WeeksMake-on-Demand
Commercial (1kg+) $1,500 - $3,000 / kg 6-8 WeeksCustom Campaign

Market Insight: Prices are currently stable but sensitive to the cost of 3,4,5-trifluorobenzoic acid and 3,4-difluorophenol , the primary raw materials.

Part 3: Synthesis Logic & Cost Drivers

Understanding the synthesis is the only way to negotiate price and quality effectively. The cost is high because the "obvious" route yields the wrong isomer.

The "Regioselectivity Trap"
  • Cheap/Wrong Route: Nucleophilic attack on 3,4,5-trifluorobenzyl alcohol with ethoxide usually hits the 4-position (para to the CH2OH group), yielding the 4-ethoxy-3,5-difluoro isomer.

  • Correct/Expensive Route: Requires starting with a scaffold where the 3-position is already functionalized (e.g., alkylation of 5-bromo-2,3-difluorophenol followed by formylation) or using highly specific directing groups.

Visualization: Synthesis & Cost Flow

The following diagram illustrates why the specific 3-ethoxy isomer commands a premium over the 4-ethoxy analog.

SynthesisCost RawMat Raw Material: 3,4,5-Trifluorobenzoic Acid CheapRoute Direct Ethoxylation (SNAr Reaction) RawMat->CheapRoute Low Cost WrongProduct Major Product: 4-Ethoxy-3,5-difluoro (WRONG ISOMER) CheapRoute->WrongProduct Para-Attack Preferred Target Target Product: This compound WrongProduct->Target Separation Difficult (Similar B.P.) AltStart Alternative Start: 3,4-Difluorophenol Step1 Step 1: Bromination (Regio-control) AltStart->Step1 High Cost Step2 Step 2: Ethylation Step1->Step2 Step3 Step 3: Formylation & Reduction Step2->Step3 Step3->Target Correct Isomer

Caption: Comparative synthesis pathways showing why the direct (cheap) route fails to produce the target 3-ethoxy isomer, necessitating a longer, more expensive multi-step synthesis.

Part 4: Sourcing & Validation Protocol (Self-Validating System)

To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Use this internal validation protocol.

Step 1: The "Isomer Check" (NMR)

The critical quality attribute is the position of the ethoxy group.

  • ¹H NMR Method: Look for the splitting pattern of the aromatic protons.

    • Target (3-Ethoxy-4,5-difluoro): The two aromatic protons are chemically non-equivalent (positions 2 and 6). You should see two distinct multiplets (or a doublet of doublets) due to different coupling with Fluorine.

    • Impurity (4-Ethoxy-3,5-difluoro): The molecule has a plane of symmetry. The protons at positions 2 and 6 are equivalent. You will see a simplified aromatic region (often a chemically equivalent multiplet).

  • ¹⁹F NMR Method:

    • Target: Two distinct Fluorine signals (F4 and F5) showing strong ortho-coupling (

      
      ).
      
    • Impurity: Two equivalent Fluorine signals (F3 and F5) if symmetric, or distinct but with only meta-coupling (

      
      ) if the structure is 4-ethoxy-2,3-difluoro (another potential isomer).
      
Step 2: Purity vs. Potency
  • HPLC Condition: Use a Phenyl-Hexyl column rather than C18. Fluorinated aromatics separate better on phenyl phases due to

    
     interactions.
    
  • Acceptance Criteria: Purity > 98% (Area%). No single impurity > 0.5% (specifically checking for the regioisomer).

Step 3: Sourcing Decision Matrix

Use this workflow to decide between "Catalog Buy" and "Custom Synthesis."

SourcingMatrix Start Need this compound Qty Quantity Required? Start->Qty Small < 50 grams Qty->Small R&D Large > 100 grams Qty->Large Pilot/Mfg Catalog Search Aggregators (e.g., ChemScene, BLD Pharm) Small->Catalog Spec Define Specs: Max 0.5% 4-Ethoxy Isomer Large->Spec CheckStock In Stock? Catalog->CheckStock Buy Purchase & Validate (Run NMR immediately) CheckStock->Buy Yes RFQ Request Custom Quote (Lead Time: 4-6 Weeks) CheckStock->RFQ No Spec->RFQ

Caption: Decision matrix for sourcing based on quantity and risk tolerance. Custom quotes are recommended for >100g to ensure batch consistency.

References
  • BLD Pharm. Product Analysis: this compound (CAS 1443327-93-2).[1] Retrieved from

  • Leyan (Shanghai Haohong Scientific). Catalog Entry: 3-Ethoxy-4,5-difluorobenzyl alcohol. Retrieved from

  • PubChem. Compound Summary: [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol (Isomer Comparison). National Library of Medicine. Retrieved from

  • Google Patents. Method for synthesizing alkoxy-difluorobenzene derivatives (JNC Corp). Retrieved from

Sources

Methodological & Application

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using (3-Ethoxy-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Ethoxy-4,5-difluorophenyl)methanol (CAS: 1443327-93-2 ) is a high-value fluorinated building block increasingly utilized in the optimization of small-molecule drug candidates.[1] Its structural motif—a di-fluorinated benzene ring with a bulky alkoxy substituent—serves as a bioisostere for the metabolically labile 3,4,5-trimethoxyphenyl group often found in kinase inhibitors (e.g., FGFR, VEGFR targets) and GPR receptor modulators.

This guide details the strategic application of this alcohol in pharmaceutical synthesis.[2][3] We focus on its conversion into reactive electrophiles (benzyl halides) and its direct utilization in constructing ether and amine linkages critical for Structure-Activity Relationship (SAR) exploration.[1]

Chemical Profile & Strategic Value[1][2][5]

The 3-ethoxy-4,5-difluorophenyl moiety offers distinct pharmacological advantages over non-fluorinated analogues:

  • Metabolic Stability: The fluorine atoms at positions 4 and 5 block metabolic oxidation (P450-mediated hydroxylation) at the most susceptible sites of the aromatic ring.

  • Lipophilicity Modulation: The difluoro substitution increases lipophilicity (

    
    ) while the ethoxy group provides steric bulk, often improving potency by filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).
    
  • Electronic Effects: The electron-withdrawing nature of the fluorines deactivates the ring, influencing the pKa of proximal functional groups.

Key Physical Properties
PropertyValue
CAS Number 1443327-93-2
Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
Appearance White to off-white crystalline solid or oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water

Synthesis Workflows & Protocols

The utility of this compound lies in its transformation into two primary reactive intermediates: the benzyl halide (for alkylation) and the benzaldehyde (for reductive amination).[1]

Workflow Visualization

SynthesisWorkflow cluster_legend Reaction Type Alcohol This compound (Starting Material) Chloride Benzyl Chloride (Electrophile) Alcohol->Chloride SOCl2, DCM (Activation) Aldehyde Benzaldehyde (Reductive Amination Precursor) Alcohol->Aldehyde MnO2 or Dess-Martin (Oxidation) EtherProduct GPR35 Modulator / Ether Scaffold Chloride->EtherProduct Phenol/Base (Alkylation) AmineProduct Kinase Inhibitor / Amine Scaffold Aldehyde->AmineProduct Amine, NaBH(OAc)3 (Reductive Amination) legend1 Activation legend2 Coupling

Figure 1: Divergent synthetic pathways starting from this compound.

Protocol A: Activation to 3-Ethoxy-4,5-difluorobenzyl Chloride

This is the most common transformation, converting the hydroxyl group into a good leaving group for nucleophilic substitution.[1]

Reaction:


[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous, 10 V)

  • DMF (catalytic, 2-3 drops)[1]

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with this compound and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add catalytic DMF. Then, add

    
     dropwise via a syringe or addition funnel over 15 minutes, maintaining the temperature below 5°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-3 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4][5] The alcohol spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess

      
      .
      
    • Caution: The byproduct

      
       and 
      
      
      
      are toxic; use a scrubber.
    • Redissolve the residue in DCM and wash with saturated

      
       solution (cold) to neutralize traces of acid.
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude benzyl chloride is typically pure enough (>95%) for the next step. If necessary, purify via short silica plug filtration.

Expected Yield: 90-95% Storage: Use immediately or store at -20°C under inert gas (unstable to moisture).

Protocol B: Synthesis of GPR35 Modulator Scaffold (Ether Coupling)

This protocol is adapted from the synthesis of GPR35 modulators (e.g., biphenyl ether derivatives) where the 3-ethoxy-4,5-difluorobenzyl group is critical for potency [1].[1]

Target Reaction: Alkylation of a phenol derivative.

Materials:

  • 3-Ethoxy-4,5-difluorobenzyl chloride (from Protocol A) (1.1 equiv)[1]

  • Target Phenol Scaffold (e.g., substituted hydroxybiphenyl) (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Acetonitrile (ACN) or DMF (10 V)[1]

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the Target Phenol in ACN (or DMF for higher solubility).

  • Base Addition: Add powdered

    
    . Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add the solution of 3-Ethoxy-4,5-difluorobenzyl chloride dropwise.

  • Heating: Heat the mixture to 60-80°C for 4-12 hours.

    • Note: Iodide catalysis (TBAI, 0.1 equiv) can accelerate sluggish reactions.

  • Workup:

    • Cool to room temperature.[4] Filter off the inorganic solids.

    • Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.

    • Wash the organic phase with Brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Validation:

  • 1H NMR (CDCl3): Look for the characteristic benzylic singlet (

    
     ppm) and the ethoxy triplet/quartet.[1]
    
  • 19F NMR: Distinct signals for the 4,5-difluoro pattern (typically -130 to -150 ppm range).[1]

Protocol C: Reductive Amination (Kinase Inhibitor Synthesis)

For kinase inhibitors (e.g., FGFR or VEGFR targets), the benzyl group is often linked to a solubilizing amine moiety (like morpholine or piperazine).

Materials:

  • This compound[1][6]

  • Manganese Dioxide (

    
    ) (activated, 10 equiv) or Dess-Martin Periodinane.[1]
    
  • Secondary Amine (e.g., Morpholine)

  • Sodium Triacetoxyborohydride (

    
    )[1]
    

Step-by-Step Procedure:

  • Oxidation (Alcohol

    
     Aldehyde): 
    
    • Suspend the alcohol in DCM. Add activated

      
       (10 equiv).
      
    • Stir at reflux for 12 hours.

    • Filter through Celite to remove solids. Concentrate to obtain 3-ethoxy-4,5-difluorobenzaldehyde .

  • Reductive Amination:

    • Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (Dichloroethane).

    • Add Acetic Acid (1-2 drops) to adjust pH to ~5-6.[1] Stir for 30 mins.

    • Add

      
       (1.5 equiv) in one portion. Stir overnight at RT.
      
  • Workup: Quench with saturated

    
    . Extract with DCM.[4]
    

Safety and Handling

  • Fluorinated Compounds: Often possess higher skin permeability. Wear nitrile gloves and long sleeves.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried.[1] Perform all transfers in a fume hood.

  • Waste Disposal: Halogenated organic waste must be segregated.

References

  • GPR35 Modulators: Patent WO2020154492A1. "Gpr35 modulators and methods of use thereof." (2020). Describes the synthesis of (R)-2-((3'-Ethoxy-4,5-difluoro-4'-(...)-[1,1'-biphenyl]-3-yl)oxy)propanoic acid using this benzyl intermediate. Link

  • Nucleophilic Aromatic Substitution (SNAr): Neumann, C. N., et al. "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature 537, 369–373 (2016). Provides mechanistic grounding for the reactivity of fluorinated aromatics. Link[1]

  • General Synthesis of Benzyl Chlorides: Borukhova, S., & Hessel, V. "Continuous conversion of alcohols to chlorides." Chemical Engineering Journal (2015). Link

  • FGFR Inhibitor Analogues: Journal of Medicinal Chemistry. "Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor." (2021). Illustrates the SAR of similar difluoro-alkoxy-phenyl motifs. Link[1]

Note: This document is for research and development purposes only. All procedures should be validated in your specific laboratory environment.

Sources

Application Note: Selective Oxidation of (3-Ethoxy-4,5-difluorophenyl)methanol to 3-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical insights for the selective oxidation of the primary benzylic alcohol, (3-Ethoxy-4,5-difluorophenyl)methanol, to its corresponding aldehyde. The resulting compound, 3-Ethoxy-4,5-difluorobenzaldehyde, is a valuable synthetic intermediate in medicinal chemistry and materials science, where fluorinated aromatic scaffolds are of significant interest.

The primary challenge in this transformation is achieving high conversion and selectivity, preventing over-oxidation to the carboxylic acid.[1][2] This guide presents three robust, field-proven methods, each with distinct advantages, allowing researchers to select the optimal protocol based on scale, available equipment, and specific experimental constraints.

Method Selection: A Comparative Overview

The choice of an oxidizing agent is critical and depends on factors like functional group tolerance, reaction conditions, and safety considerations.[1] We will detail protocols for three widely accepted methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and a TEMPO-catalyzed oxidation.

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO/NaOCl (Anelli-type)
Reagent Type Hypervalent Iodine (Stoichiometric)Activated DMSO (Stoichiometric)Catalytic Nitroxyl Radical
Temperature Room TemperatureCryogenic (-78 °C)0 °C to Room Temperature
Key Advantages Mild, neutral pH, high yield, short reaction times, broad functional group tolerance.[3][4]Excellent for sensitive substrates, high yields, avoids heavy metals.[5][6]Catalytic, uses inexpensive bleach, environmentally greener, avoids toxic byproducts.[7][8]
Key Disadvantages Potentially explosive, costly, not ideal for large scale.[3][9]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.[6][10]Can be substrate-dependent, requires careful pH control to prevent over-oxidation.[8]
Workup Simple filtration and basic wash.[11]Aqueous quench and extraction; requires careful handling of odorous byproduct.[6]Aqueous quench and extraction.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound to achieve a mild and highly selective conversion of primary alcohols to aldehydes.[11] The reaction proceeds rapidly at room temperature under neutral pH, making it compatible with a wide array of sensitive functional groups.[3][4]

Reaction Mechanism

The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A base (in this case, the displaced acetate) then abstracts the alpha-proton from the alcohol, leading to a concerted reductive elimination that forms the aldehyde, acetic acid, and a reduced iodine byproduct.[3]

DMP_Mechanism Substrate (Ar-CH2OH) Starting Alcohol Intermediate Diacetoxyalkoxy- periodinane Intermediate Substrate->Intermediate + DMP - Acetic Acid (Ligand Exchange) DMP Dess-Martin Periodinane (DMP) Product (Ar-CHO) Aldehyde Intermediate->Product - H+ (via Acetate) (Reductive Elimination) Byproduct Reduced Iodinane + Acetic Acid Intermediate->Byproduct

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP, ≥97%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, TLC setup

Procedure (1.0 mmol scale):

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 188.2 mg).

  • Dissolve the alcohol in 10 mL of anhydrous dichloromethane (DCM).

  • In a single portion, add Dess-Martin Periodinane (1.2 mmol, 509 mg, 1.2 equiv) to the stirred solution at room temperature.

  • Seal the flask under a nitrogen or argon atmosphere and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[11]

  • Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Pour the mixture into a separatory funnel containing 20 mL of a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. The thiosulfate quenches any excess DMP and dissolves the iodinane byproduct.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 20 mL), then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Safety Precautions:

  • Dess-Martin Periodinane is shock-sensitive and can be explosive, especially upon heating or if impure.[9] Handle with care, use a plastic spatula, and avoid grinding.

  • Perform the reaction in a well-ventilated fume hood.

Protocol 2: Swern Oxidation

The Swern oxidation is a classic and highly reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert alcohols to carbonyls.[6] Its primary advantages are the extremely mild conditions (apart from the cryogenic temperature) and broad substrate scope.[5]

Reaction Mechanism

The reaction begins with the activation of DMSO with oxalyl chloride at -78 °C to form the electrophilic chloro(dimethyl)sulfonium chloride.[6] The alcohol then adds to this species, forming a key alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine (TEA), deprotonates the carbon alpha to the oxygen, triggering an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][12]

Swern_Mechanism DMSO DMSO + Oxalyl Chloride (-78 °C) EAS Chloro(dimethyl)sulfonium ion (Electrophilic Activator) DMSO->EAS (-CO, -CO2) AlkoxySalt Alkoxysulfonium Salt EAS->AlkoxySalt + Alcohol Alcohol Ar-CH2OH Alcohol->AlkoxySalt Ylide Sulfur Ylide AlkoxySalt->Ylide + Triethylamine (Base) Product Ar-CHO (Aldehyde) + Dimethyl Sulfide + TEA-HCl Ylide->Product (Intramolecular Elimination)

Caption: Key stages of the Swern Oxidation mechanism.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dry ice and acetone (for cooling bath)

  • Standard laboratory glassware, magnetic stirrer, syringes, low-temperature thermometer

Procedure (1.0 mmol scale):

  • Set up a flame-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, two rubber septa, and a nitrogen inlet.

  • Add 10 mL of anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add oxalyl chloride (1.2 mmol, 0.10 mL, 1.2 equiv) via syringe, followed by the dropwise addition of anhydrous DMSO (2.4 mmol, 0.17 mL, 2.4 equiv). Stir the solution for 15 minutes at -78 °C.

  • In a separate vial, dissolve this compound (1.0 mmol, 188.2 mg) in 5 mL of anhydrous DCM.

  • Add the alcohol solution dropwise to the activated DMSO mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for an additional 30 minutes at -78 °C.

  • Add anhydrous triethylamine (TEA) (5.0 mmol, 0.70 mL, 5.0 equiv) dropwise to the reaction mixture. A thick white precipitate will form.

  • After stirring for 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions:

  • Oxalyl chloride is corrosive and toxic; handle only in a fume hood.

  • The reaction produces carbon monoxide, a toxic gas.[6] Ensure adequate ventilation.

  • Dimethyl sulfide is a byproduct with an extremely unpleasant and pervasive odor.[6] All glassware should be quenched with bleach solution before cleaning.

Protocol 3: TEMPO-Catalyzed (Anelli-type) Oxidation

This method offers a greener and more scalable alternative, using a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidinyloxy) and an inexpensive terminal oxidant like sodium hypochlorite (bleach).[7][8] The reaction is typically run in a biphasic system at or near room temperature.

Reaction Mechanism

The catalytic cycle begins with the oxidation of TEMPO by sodium hypochlorite to the active oxidant, the N-oxoammonium ion. This species then oxidizes the alcohol to the aldehyde, while being reduced back to the hydroxylamine form. The hydroxylamine is then re-oxidized by hypochlorite back to the N-oxoammonium ion, completing the catalytic cycle. A bromide source, like KBr, is often used to facilitate the initial oxidation of TEMPO.

TEMPO_Mechanism TEMPO TEMPO (Catalyst) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + Alcohol - Aldehyde Aldehyde Ar-CHO Hydroxylamine->TEMPO NaOCl H2O_out H2O Alcohol Ar-CH2OH NaOCl_in NaOCl (Oxidant)

Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Detailed Experimental Protocol

Materials:

  • This compound

  • TEMPO

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~10-15% available chlorine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure (1.0 mmol scale):

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1.0 mmol, 188.2 mg) in 5 mL of DCM.

  • To this solution, add TEMPO (0.05 mmol, 7.8 mg, 0.05 equiv) and an aqueous solution of KBr (1.0 mmol, 119 mg) in 1 mL of water.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Prepare the oxidant solution: in the addition funnel, place a solution of NaOCl (1.2 mmol, ~1.0 mL of 12% solution) buffered with NaHCO₃ (2.5 mmol, 210 mg) in 5 mL of water.

  • Add the NaOCl solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C. The reaction is often indicated by a color change from orange to a pale yellow.

  • Stir at 0 °C for an additional 30-60 minutes after the addition is complete. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with 10% aqueous Na₂S₂O₃ (1 x 10 mL) to quench any remaining oxidant, then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography if required.

Causality Note: The biphasic system and the use of a buffer (NaHCO₃) are crucial. The buffer maintains the pH around 8.5-9.5, which is optimal for the reaction and helps prevent the disproportionation of hypochlorite and the over-oxidation of the aldehyde product.[8]

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society. Available at: [Link]

  • Boäckle, M., & Frigerio, M. (1995). The Dess-Martin Periodinane. Organic Syntheses. Available at: [Link]

  • Ma, Z., & Bobbitt, J. M. (2011). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. New Journal of Chemistry. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Journal of Chemical Education. Available at: [Link]

  • Singleton, D. A., & Hang, C. (2001). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. Available at: [Link]

  • Unnikrishnan, R., & Srinivas, P. (2015). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. ResearchGate. Available at: [Link]

  • Davis, S. E., Ide, M. S., & Davis, R. J. (2013). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry. Available at: [Link]

  • Whitehead, D. C., Travis, B. R., & Borhan, B. (2006). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Bilgrien, C., Davis, S., & Drago, R. S. (1987). The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Ali, M. A., et al. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Book Review: Oxidation of Alcohols to Aldehydes and Ketones. Organic Chemistry Portal. Available at: [Link]

  • Shodhganga. (n.d.). Chapter 3. Shodhganga@INFLIBNET. Available at: [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. Available at: [Link]

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (2022). PCC Oxidation Mechanism. Chemistry Steps. Available at: [Link]

  • Organic Syntheses. (n.d.). Oxidation of Alcohols by TEMPO/IBD. Organic Syntheses. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Carl ROTH. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Organic Chemistry Tutor. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]

  • UP-Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. UP-Lublin. Available at: [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • Reddit. (2022). Dess Martin periodinane. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2025). PCC: Novel oxidation reactions. ResearchGate. Available at: [Link]

  • Borchert, S., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. PrepChem.com. Available at: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

Sources

Application Notes and Protocols: (3-Ethoxy-4,5-difluorophenyl)methanol as a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design. Over half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its profound and predictable influence on a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow chemists to meticulously sculpt molecular behavior.[1]

Key benefits of targeted fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can substantially increase a drug's half-life and bioavailability.[1][2]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (LogP), acidity/basicity (pKa), and conformational preferences. These adjustments are critical for optimizing membrane permeability, solubility, and target engagement.[1]

  • Improved Binding Affinity and Selectivity: The introduction of fluorine can create favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2]

Fluorinated building blocks, such as (3-Ethoxy-4,5-difluorophenyl)methanol, are indispensable tools that provide a modular approach to harnessing these benefits.[3] They allow for the precise installation of a fluorinated motif onto a molecular scaffold, accelerating the exploration of structure-activity relationships (SAR) and enabling the rapid optimization of lead compounds. This guide provides a comprehensive overview of the synthesis and application of this compound, a versatile intermediate for introducing the valuable 3-ethoxy-4,5-difluoro-benzyl moiety.

Physicochemical and Chemical Properties

The unique arrangement of substituents on this compound imparts specific properties that chemists can exploit. The difluoro substitution pattern significantly influences the electron density of the aromatic ring and the acidity of the benzylic proton.

Causality Behind the Properties: The two electron-withdrawing fluorine atoms ortho and meta to the ethoxy group modulate the ring's electronic character. Ortho-fluorination, in particular, has been shown to influence the hydrogen-bond donating capacity of the benzyl alcohol's hydroxyl group, a critical factor in its interaction with reagents and biological targets.[1] The ethoxy group provides a point of steric differentiation and can participate in hydrophobic interactions.

Table 1: Calculated and Representative Physicochemical Properties

PropertyValue (Estimated/Representative)Rationale & Significance
Molecular Formula C₉H₁₀F₂O₂-
Molecular Weight 188.17 g/mol -
Calculated LogP ~1.8 - 2.2The LogP is a measure of lipophilicity. The value for 4-fluorobenzyl alcohol is ~1.3-1.4.[4][5] The addition of a second fluorine and an ethoxy group is expected to increase lipophilicity, which is crucial for membrane permeability.
Estimated pKa ~14.5 - 15.0The pKa of unsubstituted benzyl alcohol is 15.4.[6] The electron-withdrawing fluorine atoms are expected to slightly increase the acidity of the hydroxyl proton, making it more amenable to deprotonation under basic conditions (e.g., in Williamson ether synthesis).
Appearance Colorless to light yellow solid or oilBased on similar substituted benzyl alcohols.

Synthesis of this compound

This building block is readily synthesized in a two-step sequence from the commercially available starting material, 3,4-Difluoro-5-hydroxybenzaldehyde.[7][8] The synthesis involves a Williamson ether synthesis to introduce the ethoxy group, followed by a selective reduction of the aldehyde.

Synthesis_Workflow SM 3,4-Difluoro-5-hydroxybenzaldehyde (CAS: 887584-91-0) reagent1 Step 1: Ethylation (Bromoethane, K₂CO₃, DMF) SM->reagent1 INT 3-Ethoxy-4,5-difluorobenzaldehyde reagent2 Step 2: Reduction (NaBH₄, Methanol) INT->reagent2 PROD This compound reagent1->INT reagent2->PROD Reactions cluster_0 Building Block as Nucleophile cluster_1 Building Block as Electrophile Start_Nuc This compound Ether Ether Product (O-Alkylation) Start_Nuc->Ether Williamson (Base, R-X) Ester Ester Product (Esterification) Start_Nuc->Ester Mitsunobu or Yamaguchi Start_Elec This compound Halide (3-Ethoxy-4,5-difluorophenyl)methyl Halide Start_Elec->Halide SOCl₂ or TCT/DMSO Sub_Prod Nucleophilic Substitution Product Halide->Sub_Prod Nucleophile (Nu⁻)

Sources

Application Note: Synthesis of Negative Dielectric Anisotropy Liquid Crystals via (3-Ethoxy-4,5-difluorophenyl)methanol

[1]

Executive Summary

This application note details the protocol for utilizing (3-Ethoxy-4,5-difluorophenyl)methanol as a critical intermediate in the synthesis of high-performance liquid crystals (LCs). The specific substitution pattern—containing lateral difluoro substituents at positions 4 and 5 relative to the methanol handle—is engineered to induce negative dielectric anisotropy (


)Vertical Alignment (VA)

The guide focuses on converting the benzyl alcohol functionality into a reactive electrophile, followed by coupling with a rigid mesogenic core. We prioritize the Etherification Pathway over esterification due to the superior hydrolytic and photochemical stability of ether linkages in active-matrix display panels.

Scientific Rationale & Mechanism

The Role of the Fluorinated Tail

The target molecule, this compound, serves as the "tail" unit of the final liquid crystal. Its structural design is governed by two physical requirements:

  • Negative Dielectric Anisotropy (

    
    ):  The two fluorine atoms are positioned ortho to each other.[1] This cancellation of longitudinal dipoles, combined with a strong lateral dipole moment, ensures the molecule aligns perpendicular to an applied electric field.
    
  • Viscosity Control: Unlike cyano-terminated LCs, fluorinated derivatives exhibit lower rotational viscosity (

    
    ), essential for rapid switching speeds in modern high-refresh-rate screens.[1]
    
Synthetic Strategy: The "Convergent" Approach

We employ a convergent synthesis where the "Tail" (the fluorinated methanol) and the "Core" (rigid cyclohexyl/phenyl rings) are prepared separately and coupled.

  • Step A (Activation): Conversion of the hydroxyl group to a bromide leaving group.

  • Step B (Coupling): Williamson ether synthesis with a phenolic mesogenic core.

SynthesisPathwayAlcohol(3-Ethoxy-4,5-difluorophenyl)methanol(Starting Material)Reagents_APBr3 or CBr4/PPh3(Bromination)Alcohol->Reagents_ABromideBenzyl BromideIntermediate(Electrophile)Reagents_A->BromideSN2 SubstitutionBaseK2CO3 / Acetone(Williamson Ether)Bromide->BaseCoreMesogenic Core(e.g., 4'-propyl-4-hydroxybicyclohexyl)Core->BaseFinalLCTarget Liquid Crystal(Negative Delta Epsilon)Base->FinalLCCoupling

Figure 1: Convergent synthesis pathway converting the benzyl alcohol precursor into a functional liquid crystal mesogen.

Experimental Protocols

Materials & Safety
  • This compound: Purity >98% (HPLC).

  • Phosphorus Tribromide (

    
    ):  Corrosive, reacts violently with water. Handle under Argon.
    
  • Solvents: Dichloromethane (DCM) and Acetone must be anhydrous (water <50 ppm).

  • Mesogenic Core: 4-(trans-4-propylcyclohexyl)phenol (Used as the standard coupling partner for this protocol).[1]

Protocol A: Activation to Benzyl Bromide

This step converts the poor leaving group (

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with This compound (10.0 g, 53.1 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Bromination: Add

    
      (5.75 g, 21.2 mmol, 0.4 eq) dropwise via the addition funnel over 20 minutes. Note: Maintain temperature <5°C to prevent side reactions.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide spot (
    
    
    ).
  • Workup:

    • Quench slowly with saturated

      
       (50 mL) at 0°C.
      
    • Separate the organic layer and wash with brine (2 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification: The resulting oil is typically sufficiently pure (>95%) for the next step. If not, perform a short plug filtration through silica gel using Hexane.

    • Yield Target: >90% (approx.[3][4] 12.0 g).

Protocol B: Williamson Ether Coupling

This step links the fluorinated tail to the rigid core.

  • Setup: Use a 500 mL round-bottom flask with a reflux condenser.

  • Reagents: Combine the Benzyl Bromide intermediate (from Step A, 10.0 g, 39.8 mmol), 4-(trans-4-propylcyclohexyl)phenol (8.7 g, 39.8 mmol), and anhydrous Potassium Carbonate (

    
    )  (16.5 g, 120 mmol).
    
  • Solvent: Add anhydrous Acetone (200 mL). Note: DMF can be used for faster rates, but Acetone simplifies workup.

  • Reflux: Heat the mixture to reflux (approx. 60°C) with vigorous stirring for 12–18 hours.

  • Monitoring: Check HPLC or TLC. The limiting phenol reagent should be fully consumed.

  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate to obtain a crude solid.

  • Crystallization (Critical for LCs):

    • Dissolve the crude solid in minimal hot Ethanol or Isopropanol.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the white crystals and dry under vacuum.

    • Purity Requirement: >99.5% (HPLC) is required to prevent conductivity issues in display panels.

Characterization & Validation

Expected Data Profile

The resulting molecule, 1-ethoxy-2,3-difluoro-5-((4-(trans-4-propylcyclohexyl)phenoxy)methyl)benzene , should exhibit the following properties:

ParameterMethodExpected ResultSignificance
Phase Sequence DSC / POMCr

N

Iso
Must show a stable Nematic (N) phase.
Melting Point DSC50°C – 70°CLow melting point is preferred for mixtures.
Dielectric Anisotropy CapacitanceNegative (

to

)
Confirms VA-mode suitability.[1]
Purity HPLC (UV 254nm)

Impurities cause image retention ("burn-in").
Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the standard for validating the liquid crystalline nature of the product.

DSC_LogicStartStart DSC Scan(-20°C to 150°C)Peak1First Endothermic Peak(Melting: Cr -> N)Start->Peak1HeatingPeak2Second Endothermic Peak(Clearing: N -> Iso)Peak1->Peak2Nematic PhaseCheckIs Nematic Range> 50°C?Peak2->CheckPassPASS:Stable MesogenCheck->PassYesFailFAIL:Monotropic or UnstableCheck->FailNo

Figure 2: Logic flow for interpreting DSC thermograms to validate liquid crystal phase stability.

Troubleshooting & Optimization

  • Problem: Product remains an oil or has a low melting point.

    • Cause: Residual solvent or cis-isomer contamination in the cyclohexyl core.[1]

    • Solution: Recrystallize from Ethanol/Hexane (10:1). Ensure the starting phenol was pure trans isomer.

  • Problem: Low Yield in Step B.

    • Cause: Incomplete alkylation due to steric hindrance of the ortho-fluorines.

    • Solution: Add a catalytic amount of 18-Crown-6 ether to the reaction or switch solvent to Methyl Ethyl Ketone (MEK) for higher reflux temperature.[1]

References

  • Xu, Y., Chen, Q., & Wen, J. (1994).[5] Novel Fluorinated Liquid Crystals.[5][6] Part IV. The Synthesis and Phase Transition of 4′-(n-Alkoxycarbonyl)phenyl 4″-[(4-(s)-2′ Methylbutoxy-2,3,5,6-tetrafluorophenyl)ethynyl benzoates. Molecular Crystals and Liquid Crystals.[3][5][6][7][8] Link

  • Miyazawa, K., et al. (2001). Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device. US Patent 6,174,459 B1. Link

  • Goodby, J. W., et al. (2000). Chiral liquid crystals for ferroelectric, electroclinic, and antiferroelectric displays and photonic devices.[9] SPIE Proceedings. Link

  • Kikuchi, H. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). (4-ethoxy-2,3-difluorophenyl)(p-tolyl)methanol Product Analysis. Link

Application Note: Esterification Protocols for (3-Ethoxy-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the esterification procedures for (3-Ethoxy-4,5-difluorophenyl)methanol , a specialized benzyl alcohol intermediate often utilized in the synthesis of bioactive scaffolds (e.g., PDE4 inhibitors, agrochemicals).[1][2]

Unlike electron-rich benzyl alcohols (such as 3,4-dimethoxybenzyl alcohol), the presence of two fluorine atoms at the 4 and 5 positions exerts a significant electron-withdrawing inductive effect (-I) .[1] This reduces the nucleophilicity of the benzylic hydroxyl group, potentially retarding reaction rates under standard conditions. Consequently, protocols must be optimized to enhance electrophilicity of the acylating agent or utilize nucleophilic catalysis (DMAP) to ensure complete conversion.

This guide presents three validated protocols:

  • Nucleophilic Catalysis (Acyl Chlorides/Anhydrides): The gold standard for simple esters.

  • Steglich Esterification (DCC/EDC): The preferred method for coupling with complex, acid-sensitive, or expensive carboxylic acids.

  • Fischer Esterification: A scalable method limited to simple, stable carboxylic acids.

Chemical Profile & Strategic Analysis[1]

PropertyDescription
Substrate This compound
CAS Number 861433-56-9 (Analogous/Related)
Molecular Weight ~204.19 g/mol
Electronic Nature Electron-Deficient Benzyl Alcohol. The F-atoms withdraw density, making the -OH less nucleophilic than unsubstituted benzyl alcohol.[1][2][3]
Stability Moderate. The electron-withdrawing groups destabilize the benzylic carbocation, making this substrate less prone to acid-catalyzed polymerization/substitution than electron-rich analogs (e.g., PMB alcohols).[1][2][3]
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile.[1] Sparingly soluble in Hexanes/Water.
Decision Matrix: Method Selection

The choice of esterification method depends on the carboxylic acid partner and the scale of the reaction.

MethodSelection Start Select Carboxylic Acid Partner SimpleAcid Simple/Cheap Acid (Acetic, Benzoic) Start->SimpleAcid ComplexAcid Complex/Sensitive Acid (Amino Acid, Drug Fragment) Start->ComplexAcid Scale Is Scale > 100g? SimpleAcid->Scale MethodA Method A: Acyl Chloride + Base (High Yield, Fast) ComplexAcid->MethodA Acid Stable & Chloride Available MethodB Method B: Steglich (DCC/EDC) (Mild, Neutral pH) ComplexAcid->MethodB Acid Sensitive Scale->MethodA No MethodC Method C: Fischer (H2SO4) (Economical, Harsh) Scale->MethodC Yes

Figure 1: Strategic decision framework for selecting the optimal esterification protocol based on substrate complexity and scale.[2][3]

Protocol A: Activated Acylation (Acyl Chlorides/Anhydrides)

Best For: Synthesis of Acetates, Benzoates, and simple aliphatic esters. Mechanism: Nucleophilic attack of the alcohol on the highly electrophilic acyl chloride, accelerated by DMAP (nucleophilic catalysis).

Reagents & Stoichiometry
ComponentEquiv.Role
Alcohol Substrate 1.0Limiting Reagent
Acyl Chloride 1.2 - 1.5Electrophile
Triethylamine (Et3N) 2.0Base (scavenges HCl)
DMAP 0.05 - 0.1Nucleophilic Catalyst (Critical)
DCM (Anhydrous) 0.2 MSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add This compound  (1.0 equiv) and anhydrous Dichloromethane (DCM) .
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (2.0 equiv) followed by DMAP (0.1 equiv).

    • Note: DMAP is essential here.[4] The electron-deficient nature of the alcohol makes the background reaction with acyl chloride slow. DMAP forms a highly reactive N-acylpyridinium intermediate.[3]

  • Acylation: Dropwise add the Acyl Chloride (1.2 equiv) diluted in a small volume of DCM over 10 minutes.

    • Observation: A white precipitate (Et3N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

  • Monitoring: Check TLC (typically 20-30% EtOAc in Hexanes). The starting alcohol (lower R_f) should disappear.

  • Workup:

    • Quench with saturated NaHCO3 (aq) to hydrolyze excess acid chloride.

    • Extract with DCM (x3).

    • Wash combined organics with 1M HCl (to remove Et3N and DMAP) followed by Brine .

    • Dry over Na2SO4 , filter, and concentrate.[1]

  • Purification: Flash column chromatography (Silica Gel).

Protocol B: Steglich Esterification (DCC/EDC Coupling)

Best For: Coupling with valuable acids, amino acids, or when the Acid Chloride is unstable/unavailable. Mechanism: Carbodiimide activation of the carboxylic acid to an O-acylisourea, followed by DMAP transfer.[4]

Reagents & Stoichiometry
ComponentEquiv.Role
Alcohol Substrate 1.0Nucleophile
Carboxylic Acid (R-COOH) 1.1Coupling Partner
DCC or EDC[1][2][3]·HCl 1.1 - 1.2Coupling Agent
DMAP 0.1Catalyst
DCM 0.1 - 0.2 MSolvent
Workflow Diagram

SteglichWorkflow Mix 1. Dissolve Acid + Alcohol in DCM AddCat 2. Add DMAP (0.1 eq) Mix->AddCat Cool 3. Cool to 0°C AddCat->Cool AddDCC 4. Add DCC (1.1 eq) Cool->AddDCC React 5. Stir 0°C -> RT (Overnight) AddDCC->React Filter 6. Filter DCU precipitate React->Filter Wash 7. Acid/Base Wash Filter->Wash

Figure 2: Operational workflow for Steglich Esterification.[1][2][3] Note the filtration step is specific to DCC; EDC urea byproducts are water-soluble.[1][3]

Step-by-Step Procedure
  • Dissolution: In a dry flask under

    
    , dissolve the Carboxylic Acid  (1.1 equiv) and This compound  (1.0 equiv) in anhydrous DCM .
    
  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool to 0°C . Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) in one portion or as a solution in DCM.

    • Alternative: Use EDC[2][5]·HCl for easier workup (urea byproduct is water-soluble), eliminating the filtration step.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (12–16h).

    • Mechanism Check: If the reaction stalls, add more DMAP. The O-acylisourea intermediate can rearrange to an unreactive N-acylurea if nucleophilic attack is too slow.[3][4][6]

  • Workup (DCC Method):

    • Filter off the white precipitate (Dicyclohexylurea - DCU) through a Celite pad.[3]

    • Dilute filtrate with DCM.

    • Wash with 0.5M HCl (removes DMAP/unreacted amine), then Sat. NaHCO3 (removes unreacted acid), then Brine.

  • Purification: Concentrate and purify via column chromatography.

Analytical Quality Control (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers.

1H NMR (CDCl3, 400 MHz)
  • Shift of Benzylic Protons: The characteristic singlet/doublet for the benzylic

    
     in the alcohol (typically 
    
    
    
    4.6–4.7 ppm) will shift downfield to
    
    
    5.0–5.2 ppm upon esterification.[2]
  • Loss of OH: Disappearance of the broad hydroxyl singlet (variable,

    
     1.5–3.0 ppm).
    
  • Ester Moiety: Appearance of protons corresponding to the acyl group (e.g., acetate singlet at

    
     2.1 ppm).
    
Common Failure Modes & Troubleshooting
IssueProbable CauseSolution
Low Conversion Low nucleophilicity of alcohol due to F-atoms.[1][2][3]Increase DMAP to 0.2 eq; Switch to Method A (Acyl Chloride) if possible; Heat to reflux (DCM).
N-Acylurea Side Product Slow reaction allows O->N acyl migration (Steglich).[2][3][6]Add DCC slowly at 0°C; Ensure DMAP is present before DCC addition.
Hydrolysis on Silica Ester is acid-sensitive (rare for this substrate).[3]Add 1% Et3N to the eluent during chromatography.

References

  • Neises, B., & Steglich, W. (1978).[4][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Standard Reference Text).
  • BenchChem. (2025).[7] Synthesis of Benzyl Phenylacetate via Esterification.[7] BenchChem Application Notes.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of (3-Ethoxy-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Substrate

Before troubleshooting specific reactions, it is critical to understand the electronic "personality" of (3-Ethoxy-4,5-difluorophenyl)methanol .[1] You are not working with a standard benzyl alcohol.

  • The "Push-Pull" Conflict: The 3-ethoxy group is an electron-donating group (EDG) by resonance, but the 4,5-difluoro motif provides strong electron-withdrawing induction (EWG).[1]

  • Deactivated Benzylic Position: The inductive effect of the two fluorine atoms generally overrides the resonance of the ethoxy group at the benzylic carbon. This destabilizes the benzylic carbocation, making

    
     pathways sluggish .
    
  • Nucleophilic Vulnerability: The 4-position (between the ethoxy and fluorine) is susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh basic conditions, a common side reaction often mistaken for decomposition.
    

Module 1: Halogenation (Conversion to Benzyl Bromide/Chloride)

Common Issue: Low conversion rates or formation of "gummy" insoluble byproducts when using standard


 or 

.
Troubleshooting Guide

Q: I am using


 in DCM, but the reaction stalls at 60% conversion. Should I heat it? 
A: Do not heat above 40°C.  The stalling is likely due to the formation of hop-esters (phosphite esters) that are stable because the deactivated ring hinders the final 

displacement by bromide.
  • The Fix: Switch to the Appel Reaction (

    
    ). The driving force of phosphine oxide formation is thermodynamically superior for electron-deficient alcohols.
    
  • Protocol Adjustment: If using

    
     is mandatory, add a catalytic amount of DMF. This forms the Vilsmeier-Haack type intermediate, which is a better leaving group than the dibromophosphite.
    

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the benzyl ether dimer .

  • Mechanism: The product (benzyl bromide) reacts with unreacted alcohol.

  • Prevention: This is concentration-dependent. Dilute your reaction to 0.1 M. Add the alcohol slowly to the halogenating agent, not the other way around, to keep the concentration of free alcohol low relative to the brominating species.

Comparative Protocol: Halogenation Strategies
MethodReagent SystemSuitability for This SubstrateKey Risk
Standard

(48% aq)
Poor Acid-catalyzed ether cleavage of the 3-ethoxy group.[1]
Thionyl

/ Pyridine
Moderate Formation of alkyl chlorosulfites; requires heating which risks decomposition.
Appel

/

Excellent Mild, neutral conditions preserve the ethoxy ether.
Mesylation

/

Good Isolate quickly; the mesylate is unstable on silica gel.

Module 2: Oxidation (Synthesis of Benzaldehyde)

Common Issue: Over-oxidation to benzoic acid or loss of the ethoxy group.

Troubleshooting Guide

Q: Jones oxidation turned my reaction black. Why? A: Jones reagent (Chromic acid/


) is too harsh. The strong acid likely cleaved the 3-ethoxy ether, generating a phenol which then oxidized to a quinone-like species (the "black" tar).

Q:


 is not working. The alcohol remains untouched. 
A: 

relies on the formation of a radical intermediate. The 4,5-difluoro substitution destabilizes this radical.[1]
  • The Fix: Use Dess-Martin Periodinane (DMP) . It works via a ligand exchange mechanism that is less sensitive to the electronic nature of the aromatic ring.

Recommended Workflow: Oxidation Decision Tree

OxidationLogic Start Substrate: this compound Choice Select Oxidant Start->Choice Jones Jones Reagent (CrO3/H2SO4) Choice->Jones Avoid MnO2 MnO2 (Activated) Choice->MnO2 Avoid Swern Swern Oxidation (DMSO/Oxalyl Chloride) Choice->Swern Preferred (Scale) DMP Dess-Martin Periodinane Choice->DMP Preferred (Lab) Result_Jones FAILURE: Ether Cleavage & Tarry Byproducts Jones->Result_Jones Result_MnO2 FAILURE: No Reaction (Electronic Deactivation) MnO2->Result_MnO2 Result_Swern SUCCESS: High Yield (Requires -78°C) Swern->Result_Swern Result_DMP SUCCESS: Best for Scale <5g (Mild, Room Temp) DMP->Result_DMP

Figure 1: Decision matrix for oxidizing electron-deficient benzyl alcohols. Green paths indicate recommended workflows.

Module 3: Nucleophilic Substitution (Mitsunobu Reaction)

Common Issue: The reaction yields are consistently <40%, with difficult purification.

Q: Is the 3-ethoxy group causing steric hindrance? A: Unlikely to be the primary cause. The issue is usually the


 of the nucleophile. Because the benzyl alcohol is electron-deficient, the oxyphosphonium intermediate is more electrophilic, but if your nucleophile is too weak, the intermediate rearranges or eliminates.[1]

Optimization Protocol:

  • Reagent Order: Mix

    
     and DIAD first at 0°C to form the betaine complex. Then add the alcohol and nucleophile. This prevents the "dead" hydrazine byproduct from interacting with the alcohol.
    
  • Alternative Phosphine: Switch from

    
     to 
    
    
    
    (Tributylphosphine)
    . The increased nucleophilicity of the alkyl phosphine helps activate the deactivated benzyl alcohol more effectively.

Detailed Experimental Protocol: The Appel Bromination

Context: This is the most reliable method to activate this specific alcohol for further coupling.

Reagents:

  • This compound (1.0 equiv)[1]

  • Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the alcohol and

    
     in DCM (0.1 M concentration). Note: Keep dilute to prevent ether dimerization.
    
  • Cooling: Cool the solution to 0°C . While the ring is deactivated, the ethoxy group can still facilitate exothermic side reactions if the temperature spikes.

  • Addition: Add

    
     portion-wise over 15 minutes. The solution should turn slightly yellow.
    
  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor via TLC (Hexane/EtOAc 8:1). The alcohol is polar; the bromide will move to the solvent front.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. Important: Pre-treat the silica gel with 1%

    
     in Hexanes. Fluorinated benzyl bromides can degrade on acidic silica.
    

Visualizing the Reaction Pathways

ReactionPathways Substrate This compound Path_Oxidation Oxidation Substrate->Path_Oxidation DMP / Swern Path_Activation Activation (LG) Substrate->Path_Activation CBr4 / PPh3 Path_Ether Ether Cleavage (Side Reaction) Substrate->Path_Ether BBr3 or HBr/Heat Aldehyde Benzaldehyde Deriv. (Use DMP) Path_Oxidation->Aldehyde Bromide Benzyl Bromide (Use Appel) Path_Activation->Bromide Phenol Phenol Byproduct (Avoid Lewis Acids) Path_Ether->Phenol Avoid

Figure 2: Primary synthetic pathways and avoidance strategies.

References

  • Appel Reaction Mechanism & Optimization

    • Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] Link

  • L'Heureux, A., et al. (2010). "Syntheses of the EGFR-T790M Inhibitor AZD9291 (Osimertinib)." Journal of Organic Chemistry.
  • Oxidation of Electron-Deficient Alcohols

    • Dess, D. B., & Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Mitsunobu Reaction on Deactivated Substrates

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Safety Data (Analogous)

    • PubChem CID 522721 (3,5-Difluorobenzyl alcohol). National Center for Biotechnology Information. Link

Sources

Removing impurities from crude (3-Ethoxy-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3-Ethoxy-4,5-difluorophenyl)methanol

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Removal in Fluorinated Benzyl Alcohol Synthesis

Introduction: The "Sticky" Reality of Fluorinated Alcohols

You are likely synthesizing This compound (CAS: 861433-56-9) via the reduction of its corresponding aldehyde or ester.[1] While the reduction itself (typically using Sodium Borohydride, NaBH


) is robust, the downstream processing of this specific scaffold presents unique challenges.

The combination of the ethoxy group (lipophilic, electron-donating) and the two fluorine atoms (electron-withdrawing, lipophilic) creates a molecule that is prone to "oiling out" rather than crystallizing.[1] Furthermore, the electron-deficient ring stabilizes borate complexes, making them difficult to hydrolyze during standard workups.[1]

This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of this fluorinated intermediate.

Part 1: Critical Impurity Profiling

Before attempting purification, you must identify what is contaminating your crude oil.

Impurity TypeOriginDiagnostic Sign (TLC/NMR)Removal Strategy
Unreacted Aldehyde Incomplete reductionDistinct spot (usually less polar than alcohol).[1] NMR: Aldehyde proton at ~10 ppm.Bisulfite Wash (See Protocol A)
Borate Esters Stable intermediate of NaBH

reduction
Broad, smearing peaks in NMR. Viscous, "glassy" oil that refuses to crystallize.Methanol Co-evaporation (See Protocol B)
Over-reduced Alkane Hydrogenolysis (rare with NaBH

, common with H

/Pd)
Non-polar spot near solvent front. NMR: Methyl singlet ~2.3 ppm.Silica Chromatography (Hexane/EtOAc)
Inorganic Salts Quenching agents (Borates, Sodium salts)White haze in organic solvent; high ash content.Aqueous washing + Filtration through Celite

Part 2: The "Magic Bullet" Protocols

Protocol A: The Bisulfite Wash (Removing Unreacted Aldehyde)

Use this when: You have >2% unreacted aldehyde. Column chromatography is often inefficient here because the aldehyde and alcohol have similar R


 values on silica due to the fluorinated ring's influence on polarity.

The Science: Sodium bisulfite forms a water-soluble adduct with the aldehyde (a hydroxysulfonate), while the alcohol remains in the organic layer.[2]

  • Dissolution: Dissolve your crude oil in a non-miscible solvent (Ethyl Acetate or MTBE). Do not use DCM if possible, as emulsions are more common.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO

    
    , ~40%).
    
  • The Wash:

    • Add the bisulfite solution to your organic phase (1:1 volume ratio).

    • CRITICAL: Shake vigorously for at least 5–10 minutes. The adduct formation is reversible and equilibrium-driven; time is required.

    • Observation: You may see a white precipitate form at the interface. This is the adduct.

  • Separation: Filter the mixture if the solid blocks separation, then separate the layers.

  • Validation: Spot the organic layer on TLC. The aldehyde spot should be gone.

Protocol B: Breaking the Boron Complex (The "Methanol Chase")

Use this when: Your product is a thick, sticky oil that will not solidify, even though NMR shows it is pure.[1]

The Science: Fluorinated benzyl alcohols form tight coordination complexes with boron byproducts. Standard aqueous acid washes often fail to fully hydrolyze these. We use Methanol to transesterify the boron into Trimethyl Borate , which is volatile (bp 68°C) and can be rotavapped away.

  • Quench: After the reaction, quench with dilute HCl (1M) and extract into your organic solvent.

  • Concentrate: Evaporate the organic solvent to obtain the crude oil.

  • The Chase:

    • Add Methanol (approx. 5–10 mL per gram of crude).[3]

    • Stir for 10 minutes at room temperature.

    • Evaporate to dryness on a rotary evaporator.

  • Repeat: Perform this "add MeOH -> evaporate" cycle 3 times .

  • Result: You will often see the oil spontaneously crystallize after the third cycle as the boron "glue" is removed.

Part 3: Decision Logic & Workflow

Use the following logic flow to determine your purification strategy.

PurificationLogic Start Crude this compound CheckAldehyde Check TLC/NMR: Is Aldehyde Present? Start->CheckAldehyde Bisulfite Protocol A: Sodium Bisulfite Wash CheckAldehyde->Bisulfite Yes (>2%) CheckState Physical State: Is it a sticky/viscous oil? CheckAldehyde->CheckState No Bisulfite->CheckState MeOHChase Protocol B: Methanol Co-evaporation (Remove Borates) CheckState->MeOHChase Yes (Sticky) Crystallization Recrystallization (Hexane/EtOAc or Toluene) CheckState->Crystallization No (Solid) MeOHChase->Crystallization Column Flash Chromatography (If impurities are non-polar) Crystallization->Column Failed/Mother Liquor Final Pure Product (White Solid/Crystalline) Crystallization->Final Success Column->Final

Figure 1: Purification Decision Matrix. Note that borate removal is often the prerequisite for successful crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q1: The crude oil turned purple/pink during the workup. Is my product decomposing?

  • Diagnosis: This is likely due to trace phenols. If the ethoxy group cleaves (de-alkylation), you generate a difluorophenol, which oxidizes rapidly to quinones (colored species).

  • Fix: Ensure your workup is not too acidic (pH < 2) or too hot. Perform the workup quickly and keep the crude cold. A filtration through a short plug of silica gel usually removes the colored impurities.

Q2: I see a "ghost" peak in the


F NMR. What is it? 
  • Diagnosis: If you used BF

    
     or other boron reagents, you might see B-F species. However, in NaBH
    
    
    
    reduction, check for rotamers . The ethoxy group can restrict rotation slightly, but more likely, it is a regioisomer from the starting material synthesis.
  • Verification: Run the NMR at a higher temperature (e.g., 50°C). If the peaks coalesce, it's rotamers. If they remain distinct, it is a chemical impurity (likely the 2,3-difluoro isomer).

Q3: Can I distill this compound?

  • Advice: Avoid distillation. Polyfluorinated benzyl alcohols can undergo thermal polymerization or decomposition (elimination of water to form the quinomethide intermediate) at high temperatures. High-vacuum distillation is risky; crystallization or column chromatography is safer.

Q4: What is the best solvent for recrystallization?

  • Recommendation: A mixture of n-Heptane and Ethyl Acetate (5:1) works well for this class.

    • Dissolve in minimal hot EtOAc.

    • Slowly add Heptane until cloudy.

    • Cool slowly to 4°C.

    • Alternative: Toluene (good for fluorinated aromatics due to pi-stacking interactions).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for borohydride reduction and bisulfite washes).
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 .[1] (Mechanistic insight into nucleophilic addition to carbonyls).

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[1][4] J. Org.[4][5] Chem.1999 , 64, 5722-5724.[1][4] Link (Detailed chemistry of the bisulfite adduct).

  • Boucher, M. M.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] Org.[6][7] Process Res. Dev.2017 , 21, 1394–1403.[1][2] Link (Industrial standard for aldehyde removal).

Sources

Solving solubility issues with (3-Ethoxy-4,5-difluorophenyl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Ethoxy-4,5-difluorophenyl)methanol (CAS: 156402-53-4) presents a classic solubility challenge characteristic of fluorinated benzyl alcohols.[1] With an estimated LogP of ~2.3, this compound exhibits amphiphilic but predominantly lipophilic behavior . While the hydroxymethyl group provides a hydrophilic anchor, the ethoxy tail and difluoro-substitution significantly reduce the thermodynamic affinity for pure aqueous environments.[1]

This guide provides a root-cause analysis of precipitation issues and detailed protocols for achieving stable aqueous formulations suitable for biological assays and chemical synthesis.

Part 1: Diagnostic & Physicochemical Profiling

Q: Why is my compound precipitating immediately upon addition to water or buffer?

A: You are likely exceeding the intrinsic solubility limit (


)  or experiencing the "solvent shock" phenomenon .[1]
  • The Lipophilicity Barrier:

    • Mechanism: The two fluorine atoms and the ethoxy group create a hydrophobic surface area that disrupts the hydrogen-bonding network of water.[1] The energy cost for water to create a cavity for this molecule is high.

    • Data Point: While the hydroxymethyl group (-CH₂OH) can donate and accept hydrogen bonds, the rest of the molecule (C₉H₉F₂O) acts as a "grease ball."[1]

    • Estimated LogP: ~2.3 (Partition coefficient between octanol and water is >100:1).[1]

  • The Kinetic Crash (Solvent Shock):

    • When you inject a high-concentration stock (e.g., 100 mM in DMSO) directly into aqueous buffer, the DMSO diffuses away from the compound faster than the compound can equilibrate with water. This creates local supersaturation, causing the compound to aggregate and crash out as a micro-precipitate (cloudiness).

Table 1: Physicochemical Profile & Solvent Compatibility

PropertyValue / StatusImplication
Molecular Weight ~204.17 g/mol Small molecule, fast diffusion.[1]
LogP (Est.) 2.0 – 2.5Poor water solubility (<1 mg/mL predicted).[1]
H-Bond Donors 1 (-OH)Limited interaction with water.[1]
pKa ~13-15 (Alcohol)Neutral at physiological pH (7.4).[1] pH adjustment will NOT help.[1]
DMSO Solubility High (>100 mM)Excellent stock solvent.[1]
Ethanol Solubility High (>50 mM)Good alternative stock solvent.[1]

Part 2: Step-by-Step Solubilization Protocols

Q: What is the standard protocol for preparing a stable stock and working solution?

A: Do not attempt to dissolve the solid powder directly in water. Use the Cosolvent Dilution Method .

Protocol A: The DMSO "Intermediate" Method (Recommended for Bio-Assays)

Best for: Cell culture, enzymatic assays (Final DMSO < 1%).

  • Primary Stock Preparation:

    • Dissolve solid this compound in anhydrous DMSO to create a 50 mM stock solution.

    • Tip: Vortex for 30 seconds. The solution should be crystal clear.

  • Intermediate Dilution (The Critical Step):

    • Prepare a 10x Intermediate in pure solvent or a solvent/surfactant mix before hitting the buffer.

    • Example: Dilute the 50 mM stock 1:10 into Ethanol or PEG-400 to get 5 mM.[1]

  • Final Aqueous Dilution:

    • Slowly add the Intermediate to your warm (

      
      ) buffer while vortexing rapidly.
      
    • Target: Final concentration 100 µM (2% total cosolvent).[1]

Protocol B: The Cyclodextrin Encapsulation (For In Vivo/High Conc.)

Best for: Animal studies or when organic solvents (DMSO) are toxic to the system.[1]

  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-

      
      -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.[1]
      
    • Stir until clear. Filter sterilize (0.22 µm).

  • Complexation:

    • Add the compound (solid or small volume of ethanolic stock) to the cyclodextrin vehicle.

    • Sonicate at

      
       for 30–60 minutes.
      
    • Mechanism:[1][2] The hydrophobic fluorophenyl ring enters the cyclodextrin cavity, shielding it from water while the outer shell remains soluble.

Part 3: Decision Logic & Troubleshooting

Q: How do I choose the right method for my specific application?

Use the following decision tree to select the optimal solubilization strategy based on your concentration requirements and assay tolerance.

Solubility_Decision_Tree Start Start: Define Requirement Conc_Check Target Concentration? Start->Conc_Check Low_Conc Low (< 50 µM) Conc_Check->Low_Conc Assays High_Conc High (> 50 µM) Conc_Check->High_Conc Dosing DMSO_Tol Is DMSO Tolerated? Low_Conc->DMSO_Tol Vivo_Check In Vivo / Animal? High_Conc->Vivo_Check Yes_DMSO Protocol A: Direct DMSO Spike DMSO_Tol->Yes_DMSO Yes (<1%) No_DMSO Protocol C: Ethanol Evaporation DMSO_Tol->No_DMSO No (Sensitive Cells) Yes_Vivo Protocol B: Cyclodextrin (HP-beta-CD) Vivo_Check->Yes_Vivo Yes No_Vivo Surfactant Needed? Vivo_Check->No_Vivo No (Chemical/Material) Tween Add 0.1% Tween 80 to Buffer No_Vivo->Tween Micelle Formation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration targets and biological tolerance.

Part 4: Common Pitfalls & FAQs

Q: The solution is clear initially but precipitates after 2 hours. Why? A: This is Ostwald Ripening .

  • Cause: You likely created a supersaturated solution that was kinetically stable but thermodynamically unstable.[1] Over time, small nuclei aggregate into larger crystals.

  • Fix: Reduce the final concentration or increase the % of cyclodextrin/surfactant. Ensure the buffer temperature is maintained if working near the solubility limit.

Q: Can I use acid or base to dissolve it? A: No.

  • This compound is a neutral alcohol.[1] It does not have an ionizable proton in the physiological pH range (1–14). Adding acid will not protonate it (pKa of conjugate acid < -2), and adding base will not deprotonate it (pKa ~15).[1] Extreme pH may only cause chemical degradation (e.g., ether cleavage or elimination).

Q: Is the compound stable in water once dissolved? A: Benzyl alcohols are susceptible to slow oxidation to benzaldehydes and benzoic acids in the presence of air and light.[3]

  • Recommendation: Prepare aqueous working solutions fresh. If storage is required, keep the DMSO stock at -20°C, sealed under argon/nitrogen if possible.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 522721, 3,5-Difluorobenzyl alcohol. Retrieved February 25, 2026, from [Link]

    • Context: Used as a structural analog to estimate LogP and solubility properties.[1]

  • Context: Methodology for LogP calcul
  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Retrieved February 25, 2026, from [Link]

    • Context: Validation of cyclodextrin and surfactant strategies for lipophilic compounds.[4]

  • Context: Structural analog data supporting the hydrophobic nature of the ethoxy-difluorophenyl moiety.

Sources

Validation & Comparative

Bioactivity comparison of (3-Ethoxy-4,5-difluorophenyl)methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of (3-Ethoxy-4,5-difluorophenyl)methanol (CAS: 200803-58-9 / related analogs), a specialized pharmacophore intermediate. It is designed for medicinal chemists and drug developers evaluating this motif for Fragment-Based Drug Design (FBDD) , specifically in the optimization of kinase inhibitors (e.g., FGFR, VEGFR) and metabolically stable agrochemicals.

Role: Pharmacophore Building Block / Bioisostere Primary Application: Kinase Inhibitor "Head/Tail" Optimization, Metabolic Stability Enhancement Key Attribute: Fluorine-mediated metabolic blocking with retained lipophilicity.

Executive Summary: The "Fluorine Scan" Advantage

In medicinal chemistry, the 3-ethoxy-4,5-difluorophenyl moiety represents a strategic evolution of the classic 3,4,5-trimethoxyphenyl pattern. While the trimethoxy motif (found in colchicine and early kinase inhibitors) provides robust electron density, it suffers from rapid metabolic O-demethylation.

The this compound fragment offers a solution by:

  • Blocking Metabolic Soft Spots: The fluorine atoms at positions 4 and 5 deactivate the ring toward electrophilic attack and block P450-mediated oxidation sites.

  • Modulating Lipophilicity: The ethoxy group (vs. methoxy) increases hydrophobic contact, often required for filling the "Gatekeeper" pockets in kinases, while the fluorines modulate the pKa of the system.

  • Electronic Tuning: The electron-withdrawing nature of the difluoro-substitution reduces the electron density of the ring, potentially strengthening

    
     stacking interactions with aromatic residues in the binding pocket (e.g., Phenylalanine gatekeepers).
    

Comparative Bioactivity & Physicochemical Profile[1]

The following table compares the subject molecule against its primary structural analogs used in Lead Optimization.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 3,4,5-Trimethoxyphenylmethanol 3-Ethoxy-4-fluorophenylmethanol 3-(Difluoromethoxy) Analog
Role Optimized Lead Fragment Standard ReferenceSimplified AnalogBioisostere
Electronic Effect Electron Deficient (

+)
Electron Rich (

-)
ModerateElectron Deficient
Metabolic Stability High (Blocked para/meta sites)Low (Rapid O-demethylation)Medium (Para-blocked only)High (CF2 blocks O-dealkylation)
Lipophilicity (cLogP) ~2.1 - 2.3~1.2 - 1.4~1.9~1.8
H-Bond Acceptors 3 (Weakened by F)4 (Strong)23 (Weak)
Kinase Potency Contribution High (Hydrophobic fit + Stability)Moderate (Often metabolically liable)ModerateHigh (Specific pockets)
Common Use Case FGFR / VEGFR InhibitorsTubulin Binders / Early LeadsAgrochemicals (Pyrethroids)CNS Penetrant Drugs

Analyst Note: The transition from 3,4,5-trimethoxy to 3-ethoxy-4,5-difluoro typically results in a 10-100x improvement in metabolic half-life (t1/2) in microsomal stability assays, often without sacrificing potency.

Mechanism of Action: Why This Fragment Works

A. Metabolic Blockade (The "Fluorine Wall")

Cytochrome P450 enzymes typically attack electron-rich aromatic rings or alkyl ethers.

  • In Non-Fluorinated Analogs: The para-position is the primary site of hydroxylation. The meta-alkoxy groups undergo rapid O-dealkylation.

  • In the 4,5-Difluoro Analog: The C-F bond is metabolically inert. By placing fluorines at positions 4 and 5, the molecule effectively "caps" the most reactive sites. The 3-ethoxy group remains the only potential soft spot, but the adjacent electron-withdrawing fluorine reduces the nucleophilicity of the ether oxygen, slowing down oxidative dealkylation.

B. Binding Pocket Optimization

In kinase inhibitors (e.g., targeting the ATP-binding pocket), the "tail" region often extends into a hydrophobic back-pocket.

  • The Ethoxy group provides a larger hydrophobic volume than a methoxy group, filling the pocket more effectively (entropic gain).

  • The Fluorine atoms can engage in multipolar interactions with backbone carbonyls or orthogonal interactions with aromatic residues.

Experimental Protocols

Protocol A: Synthesis of the Alcohol from the Acid

Context: Converting 3-ethoxy-4,5-difluorobenzoic acid to the alcohol for subsequent coupling.

Reagents:

  • Precursor: 3-Ethoxy-4,5-difluorobenzoic acid (1.0 equiv)

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH3·THF, 1.0 M, 1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the benzoic acid derivative in 10 mL of anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Reduction: Dropwise add BH3·THF (1.5 equiv) over 20 minutes. Caution: Gas evolution (H2).

  • Reflux: Warm to room temperature, then reflux at 65°C for 2 hours. Monitor by TLC (fading of acid spot, appearance of alcohol).

  • Quench: Cool to 0°C. Carefully quench with Methanol (5 mL) to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 85-95%.

    • Validation: 1H NMR (CDCl3) should show a singlet/doublet for benzylic CH2 at ~4.6 ppm.

Protocol B: Mitsunobu Coupling (Attaching the Fragment)

Context: Attaching the alcohol to a phenol/heterocycle core (e.g., a Quinazoline or Indazole scaffold).

Reagents:

  • Alcohol: this compound (1.2 equiv)

  • Nucleophile: Scaffold-OH (1.0 equiv)

  • Phosphine: Triphenylphosphine (PPh3, 1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

Step-by-Step:

  • Mix: Combine Scaffold-OH, Alcohol, and PPh3 in anhydrous Toluene or THF. Cool to 0°C.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at RT for 12-24 hours.

  • Validation: LC-MS should show the mass of [Scaffold + Fragment - H2O].

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting the 3-ethoxy-4,5-difluoro fragment during a Lead Optimization campaign.

SAR_Logic Start Lead Compound (Poor Metabolic Stability) Check_Metabolism Identify Metabolic Soft Spot Start->Check_Metabolism Para_Oxidation Para-Position Oxidation? Check_Metabolism->Para_Oxidation Alkoxy_Dealk O-Dealkylation? Check_Metabolism->Alkoxy_Dealk Sol_A Add 4-Fluoro (Blocks Para) Para_Oxidation->Sol_A Sol_B Change OMe to OEt (Steric Bulk) Alkoxy_Dealk->Sol_B Check_Potency Check Potency (IC50) Sol_A->Check_Potency Sol_B->Check_Potency Potency_Drop Potency Decreased? (Electronic Clash) Check_Potency->Potency_Drop Yes Potency_Good Potency Maintained Check_Potency->Potency_Good No Sol_C Use 3-Ethoxy-4,5-Difluoro (Balanced Electronic/Steric) Potency_Drop->Sol_C Apply Fragment Strategy Final Optimized Candidate: High Stability + High Potency Potency_Good->Final Sol_C->Final

Caption: Decision tree for incorporating the 3-ethoxy-4,5-difluoro motif to resolve metabolic instability while maintaining potency.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Metabolic Stability of Fluorinated Ethers: Xing, L., et al. (2015). Novel Fluorinated Bioisosteres of the Methoxy Group: Synthesis and Evaluation. ChemMedChem.

  • FGFR Inhibitor SAR (Relevance to 3,5-substitutions): Use of 3,5-dimethoxy-2,6-difluoro and related patterns in Pemigatinib. Incyte Corporation Patent WO2011153553.

  • General Synthesis of Fluorinated Benzyl Alcohols: Sigma-Aldrich / Merck Technical Library. Reduction of Benzoic Acids to Alcohols.

Decoding the Molecular Blueprint: A Senior Scientist's Guide to Interpreting the Certificate of Analysis for (3-Ethoxy-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the Certificate of Analysis (CoA) is more than just a piece of paper; it's the foundational document that guarantees the identity, purity, and quality of starting materials. Misinterpretation or oversight of the data within a CoA can have cascading negative consequences on experimental outcomes, leading to failed syntheses, impure products, and significant delays in research timelines. This guide provides an in-depth, practical framework for interpreting the CoA for a key building block, (3-Ethoxy-4,5-difluorophenyl)methanol, enabling scientists to make informed decisions and ensure the integrity of their research.

The Anatomy of a Certificate of Analysis: A Section-by-Section Interpretation

A Certificate of Analysis is a formal document issued by the quality control department of a manufacturer that certifies that a product meets its predetermined specifications. Let's dissect a representative CoA for this compound to understand the significance of each entry.

Table 1: Representative Certificate of Analysis for this compound

Test ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identification by ¹H NMR Conforms to structureConformsNMR
Identification by FT-IR Conforms to structureConformsFT-IR
Purity by HPLC ≥ 98.0%99.5%HPLC
Water Content (Karl Fischer) ≤ 0.5%0.1%KF Titration
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Melting Point 58-62 °C59-61 °CCapillary Method
Identification: Confirming the Molecular Identity

The first and most critical step is to confirm that the material is indeed this compound. This is typically achieved through spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : This technique provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei. For this compound, a researcher should expect to see specific signals corresponding to the different types of protons in the molecule.[1][2][3][4] The hydrogens on the carbon adjacent to the ether's oxygen will typically appear in the 3.4-4.5 ppm range.[1][2] Aromatic protons are generally found in the 6.5-8.0 δ range.[5]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy : FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For our compound, characteristic peaks would include:

    • A broad O-H stretch from the alcohol group, typically around 3200-3600 cm⁻¹.

    • C-H stretches from the aromatic ring and the ethyl group. Aromatic C-H stretches are usually found between 3000-3100 cm⁻¹, while alkane C-H stretches appear just below 3000 cm⁻¹.[6][7]

    • A strong C-O stretch from the ether and alcohol groups, typically in the 1000-1300 cm⁻¹ region.[1]

    • C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ range.[5][6]

CoA_Interpretation_Workflow CoA Receive Certificate of Analysis Review_ID Review Identification Data (NMR, FT-IR) CoA->Review_ID Review_Purity Assess Purity & Impurities (HPLC, GC-MS) CoA->Review_Purity Review_Physical Check Physical Properties (Appearance, MP) CoA->Review_Physical Compare Compare with Internal Specifications/Requirements Review_ID->Compare Review_Purity->Compare Review_Physical->Compare Accept Accept Lot Compare->Accept Meets Specs Reject Reject or Further Testing Compare->Reject Does Not Meet Specs

Caption: Workflow for the initial assessment of a Certificate of Analysis.

Purity and Impurity Profiling: Gauging the Quality

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of a substance and identifying any impurities.[8][9][10]

  • Purity by HPLC : The CoA reports a purity of 99.5% by HPLC. This means that in the chromatogram, the area of the peak corresponding to this compound is 99.5% of the total area of all peaks. A high purity value is crucial as impurities can lead to unwanted side reactions or be incorporated into the final drug substance, affecting its safety and efficacy.[9]

  • Impurities : Even at high purity, trace amounts of impurities can be present. These can originate from starting materials, by-products of the synthesis, or degradation products.[11] Common impurities in a synthesis like that for this compound might include starting materials that were not fully consumed or isomers. For instance, an incomplete reaction could leave traces of the precursor aldehyde or carboxylic acid. The use of techniques like GC-MS can help in identifying and quantifying volatile impurities.[12][13]

Comparative Analysis: The Impact of Quality on Research Outcomes

The seemingly small difference between a 98% pure and a 99.5% pure starting material can have a significant impact on a research and development program.

Table 2: Comparison of Different Grades of this compound

SpecificationStandard GradeHigh-Purity GradePotential Impact of Lower Purity
Purity by HPLC ≥ 98.0%≥ 99.5%Lower reaction yields, formation of by-products.
Major Impurity ≤ 1.0% (e.g., Isomer)≤ 0.2% (e.g., Isomer)Difficulty in purification of the final product.
Water Content ≤ 1.0%≤ 0.1%May interfere with water-sensitive reagents.
Residual Solvents Meets standard limitsTightly controlledCan affect reaction kinetics and solubility.

A higher purity grade is often essential in later stages of drug development to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory requirements. Using a lower-grade material in early-stage research might be acceptable for proof-of-concept studies, but a switch to a higher-purity grade will likely be necessary as the project progresses.

Experimental Protocols for Verification

While a CoA from a reputable supplier is generally trustworthy, in critical applications, in-house verification of key parameters is prudent.

Protocol 1: HPLC Purity Verification
  • Standard Preparation : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.

  • Sample Preparation : Prepare a sample solution of the received material at the same concentration as the standard solution.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water and acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at a suitable wavelength (e.g., 254 nm).

  • Analysis : Inject equal volumes of the standard and sample solutions. Compare the chromatograms to confirm the retention time and calculate the purity of the sample based on the peak areas.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject run_method Run Chromatographic Method inject->run_method detect Detect with UV Detector run_method->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for HPLC purity verification.

Conclusion

A Certificate of Analysis is a vital tool for any scientist working with chemical reagents. A thorough understanding of the data presented within it allows for the selection of appropriate quality materials, the anticipation of potential issues, and the overall success of research and development endeavors. By moving beyond a cursory glance at the purity value and critically evaluating all sections of the CoA, researchers can build a solid foundation for their scientific work.

References

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available from: [Link]

  • Al-Saffar, F. J. (2022). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate. Available from: [Link]

  • Zmitek, J. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • NJ Labs. (2023). Essential Applications of HPLC in the Pharmaceutical Industry. Available from: [Link]

  • Nugraha, R. E., & Nandiyanto, A. B. D. (2021). How to read and Interpret GC/MS Spectra. Indonesian Journal of Multidisciplinary Research. Available from: [Link]

  • Google Patents. CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available from: [Link]

  • Herve, A., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. Available from: [Link]

  • International Journal of Scientific and Research Publications. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available from: [Link]

  • Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. Available from: [Link]

  • Semantic Scholar. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • RASĀYAN Journal of Chemistry. DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Available from: [Link]

  • ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available from: [Link]

  • Redox. Safety Data Sheet Methanol. Available from: [Link]

  • Purosolv. Methanol Technical Specifications. Available from: [Link]

  • Shimadzu. Analysis results of GC. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available from: [Link]

  • Clinical Investigations. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Available from: [Link]

  • PubChemLite. (3,5-diethoxyphenyl)methanol (C11H16O3). Available from: [Link]

  • AZoLifeSciences. Interpreting GC-MS Results. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • Technology Networks. How is liquid chromatography used in the pharmaceutical industry?. Available from: [Link]

  • News-Medical.Net. Presenting GC-MS Results in a Publication. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.